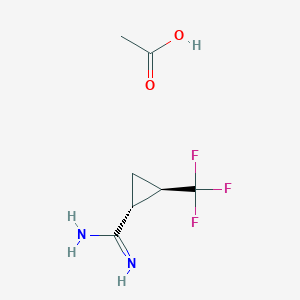

Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide is1S/C5H7F3N2.C2H4O2/c6-5(7,8)3-1-2(3)4(9)10;1-2(3)4/h3H,1,9-10H2;1H3,(H,3,4)/t3-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The IUPAC name for this compound is ®- (2- (trifluoromethyl)cyclopropylidene)methanediamine acetate .Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed innovative synthesis methods for creating complex molecules, including the use of cyclopropane derivatives. For instance, a novel tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters facilitates the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, showcasing the versatility of cyclopropane derivatives in organic synthesis (Huang & Zhou, 2002).

Analytical and Preparative Applications

In the field of analytical chemistry, deuterium-labelled plant hormones, including those derived from cyclopropane, demonstrate significant separation from their unlabeled counterparts during high-performance liquid chromatography (HPLC), highlighting the importance of isotope effects in analytical methods (Brown, Neill, & Horgan, 1986).

Biological and Environmental Insights

The synthesis and evaluation of bromophenol derivatives with cyclopropyl moiety have shown significant biological activity, indicating the potential for these compounds in medicinal chemistry, especially as inhibitors for enzymes relevant to Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).

Green Chemistry Approaches

The development of methods for the synthesis of acetic acid via environmentally friendly routes, such as methanol hydrocarboxylation with CO2 and H2, represents an important advancement in green chemistry, providing a more sustainable process for producing this fundamental chemical (Cui et al., 2017).

Advanced Catalysis

Efficient synthesis techniques for acetic acid derivatives demonstrate the role of catalysts in facilitating complex chemical transformations, contributing to the development of versatile building blocks for further chemical synthesis (Zhu, Xu, & Gong, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, medical advice should be sought .

properties

IUPAC Name |

acetic acid;(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2.C2H4O2/c6-5(7,8)3-1-2(3)4(9)10;1-2(3)4/h2-3H,1H2,(H3,9,10);1H3,(H,3,4)/t2-,3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPFQIXGMPXILA-SWLXLVAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(C1C(F)(F)F)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1[C@H]([C@@H]1C(F)(F)F)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid;(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2580553.png)

![3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2580555.png)

![2-Chloro-N-[(1R,2S)-2-(2-fluorophenoxy)cyclopentyl]propanamide](/img/structure/B2580557.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2580561.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2580563.png)

![4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2580565.png)

![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)

![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)